molecular formula C16H12N2O5S B2381099 N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide CAS No. 896341-44-9

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide

Cat. No. B2381099
CAS RN: 896341-44-9
M. Wt: 344.34
InChI Key: IVXHDTSMKZOAHO-UHFFFAOYSA-N
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Description

“N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide” is a chemical compound that has potential implications for various fields of research and industry. It is an impurity of Apremilast, which is an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .


Synthesis Analysis

The synthesis of this compound derivatives involves several steps of substitution, click reaction, and addition reaction . These reactions involve simple work-up with high yields . The green and eco-friendly synthetic method has been developed for the synthesis of N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide derivatives under catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by 1H and 13C NMR, IR, UV spectroscopy, and X-ray crystallography . The crystal undergoes a reversible phase transition between 173 and 293 K .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve several steps of substitution, click reaction, and addition reaction . These reactions are carried out under catalyst-free conditions using water as an eco-friendly solvent .

Scientific Research Applications

Organic Synthesis

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide and its derivatives have been explored in the context of organic synthesis, particularly in the development of novel synthetic routes and methodologies. For example, Liu et al. (2020) developed a 1,4-dioxane-mediated hydroxylhydrative aza-cyclization of 2-alkynylbenzamide for the synthesis of 3-hydroxylisoindolin-1-ones, demonstrating an environmentally friendly and efficient approach to these valuable compounds (Liu et al., 2020).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, Patel and Dhameliya (2010) synthesized a series of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamides and evaluated their antibacterial and antifungal activities, indicating potential as antimicrobial agents (Patel & Dhameliya, 2010).

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-24(22,23)10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXHDTSMKZOAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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